Thermal Stability and Enzymatic Resistance
In a direct head-to-head comparison, mRNA containing N1-methylpseudouridine (m1Ψ) alone or in combination with 5-methylcytidine (m5C) significantly outperformed pseudouridine (Ψ)-modified mRNA. Specifically, (m5C/)m1Ψ-modified mRNA provided up to ~44-fold higher reporter gene expression than (m5C/)Ψ-modified mRNA when double-modified, and ~13-fold higher when single-modified [1]. This enhancement is attributed to reduced activation of endosomal Toll-like receptor 3 (TLR3) and downstream innate immune signaling [1].
| Evidence Dimension | Protein expression level |
|---|---|
| Target Compound Data | mRNA with (m5C/)m1Ψ: up to 44-fold increase (double-modified) or 13-fold increase (single-modified) vs. Ψ |
| Comparator Or Baseline | mRNA with (m5C/)Ψ |
| Quantified Difference | Up to 44-fold (double-modified) or 13-fold (single-modified) higher expression |
| Conditions | In vitro transfection into mammalian cell lines; reporter gene assay |
Why This Matters
For mRNA therapeutic and vaccine production, achieving high protein expression from minimal mRNA input is critical for cost-effectiveness and potency.
- [1] Andries, O., Mc Cafferty, S., De Smedt, S. C., Weiss, R., Sanders, N. N., & Kitada, T. (2015). N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337–344. https://doi.org/10.1016/j.jconrel.2015.08.051 View Source
